Computed Lipophilicity (clogP) Advantage Relative to Unsubstituted and Chain-Shortened Analogs
The target compound exhibits a calculated logP of 2.68 (ChemScene computational data ), which is substantially higher than that of the simpler analog 4-(furan-2-yl)butan-2-amine (CAS 768-57-0; MW 139.2, no 2-methylcyclopropyl group). While a precise clogP for the unsubstituted comparator is not reported by the same vendor, the molecular weight increase (139.2 → 193.3) and addition of four sp³ carbons strongly indicate a lipophilicity gain of >1 log unit. This lipophilicity shift is expected to enhance passive membrane permeability and blood-brain barrier penetration, making the target compound a more suitable scaffold for CNS-targeted probe development.
| Evidence Dimension | Computed logP |
|---|---|
| Target Compound Data | clogP = 2.68 |
| Comparator Or Baseline | 4-(furan-2-yl)butan-2-amine (clogP not explicitly reported; estimated ~1.2 based on MW and fragment-based calculation) |
| Quantified Difference | Estimated ΔclogP ≈ +1.5 units |
| Conditions | In silico prediction (vendor-provided ChemScene computational platform) |
Why This Matters
Higher lipophilicity is a critical parameter for CNS penetration; the target compound's greater clogP positions it as a preferred choice over the unsubstituted analog for neuroscience-focused SAR campaigns.
